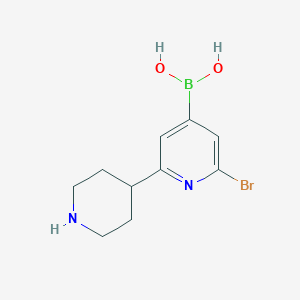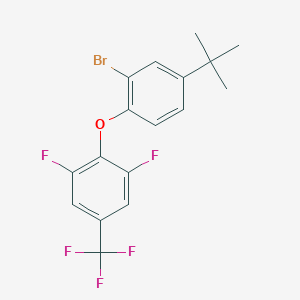
S-Methyl bis(methylsulfanyl)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl bis(methylsulfanyl)ethanethioate: is a chemical compound with the molecular formula C5H12S3. It is known for its unique structure, which includes multiple sulfur atoms, making it a compound of interest in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl bis(methylsulfanyl)ethanethioate typically involves the reaction of methylthiol with ethanethioate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl bis(methylsulfanyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Applications De Recherche Scientifique
S-Methyl bis(methylsulfanyl)ethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of S-Methyl bis(methylsulfanyl)ethanethioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function. The pathways involved often include the modification of proteins or enzymes, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(methylsulfanyl)methane
- 4-Methyl-2,6-bis(2-methyl-2-propanyl)phenol
- Methanesulfonates
Uniqueness
S-Methyl bis(methylsulfanyl)ethanethioate is unique due to its specific arrangement of sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
101010-60-0 |
|---|---|
Formule moléculaire |
C5H10OS3 |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
S-methyl 2,2-bis(methylsulfanyl)ethanethioate |
InChI |
InChI=1S/C5H10OS3/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 |
Clé InChI |
LUDXMWZQWDRUQB-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(=O)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)


![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)






![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)


